Product packaging for L-745870 hydrochloride(Cat. No.:CAS No. 1173023-36-3)

L-745870 hydrochloride

Cat. No.: B1649282
CAS No.: 1173023-36-3
M. Wt: 363.3 g/mol
InChI Key: GFFJYISJZJIKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Chemical Compound's Significance in Pharmacology

L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. medchemexpress.commedchemexpress.comtargetmol.com Its significance in pharmacology stems from its high affinity for the D4 subtype, with a reported Ki value of approximately 0.43 to 0.51 nM. medchemexpress.comrndsystems.comtocris.comelifesciences.org This selectivity is a crucial feature, as it displays a much weaker affinity for other dopamine receptor subtypes, such as D2 (Ki of 960 nM) and D3 (Ki of 2300 nM), and has over 1000-fold selectivity over 5-HT2, D1, and D5 receptors. medchemexpress.commedchemexpress.comrndsystems.comtocris.com This high degree of selectivity allows researchers to specifically probe the functions and roles of the dopamine D4 receptor in the central nervous system. ontosight.aiscispace.com

The compound is also noted for its ability to penetrate the brain and its oral activity, making it suitable for a range of in vivo studies. medchemexpress.commedchemexpress.comtargetmol.commedkoo.com The D4 receptor itself has been implicated in various physiological processes and disorders, including cognition, mood, and reward. ontosight.ai Consequently, L-745,870 has been instrumental in studies exploring the potential therapeutic effects of D4 receptor blockade. ontosight.ai While initial clinical trials for schizophrenia did not show efficacy, the compound remains a critical tool for preclinical research. nih.govwikipedia.orgresearchgate.net

Historical Context of L-745,870 Hydrochloride Discovery and Initial Characterization

The discovery of L-745,870 was a result of efforts to develop selective ligands for the dopamine D4 receptor in the 1990s. nih.govresearchgate.net At the time, there was significant interest in the D4 receptor as a potential target for antipsychotic drugs, largely driven by the observation that the atypical antipsychotic clozapine (B1669256) has a relatively high affinity for this receptor subtype. elifesciences.orgresearchgate.net

Researchers at Merck, Sharp and Dohme developed L-745,870 as a novel, high-affinity, and selective D4 receptor antagonist. nih.govresearchgate.net The initial characterization, published in the mid-1990s, detailed its impressive binding profile and selectivity. medchemexpress.comtocris.com These early studies established its utility as a pharmacological tool to investigate the specific functions of the D4 receptor. The compound's development and subsequent investigation in clinical trials for schizophrenia marked a significant step in dopamine receptor research, even though it ultimately proved ineffective for this indication in humans. nih.govwikipedia.orgresearchgate.net

Role of L-745,870 Hydrochloride as a Research Tool

L-745,870 hydrochloride's primary role is as a highly selective research tool for elucidating the functions of the dopamine D4 receptor. medchemexpress.commedchemexpress.comtargetmol.commedkoo.com Its ability to specifically block D4 receptors allows scientists to study the consequences of this blockade on various physiological and behavioral processes.

Key Research Applications:

Neuroscience and Neurodegenerative Disorders: It is used to investigate the role of D4 receptors in neurological conditions. targetmol.comrndsystems.comontosight.aicaymanchem.com For instance, studies have explored its potential neuroprotective effects. ontosight.ai

Psychopharmacology: The compound is utilized in studies of psychiatric disorders where dopamine signaling is thought to be dysregulated. ontosight.aiontosight.ai

Receptor Pharmacology: As a selective antagonist, it is a standard reference compound for characterizing the pharmacology of the D4 receptor and for screening new compounds for D4 activity. caymanchem.com

Structural Biology: The crystal structure of the dopamine D4 receptor bound to L-745,870 has been determined, providing crucial insights into the molecular basis of its subtype selectivity and aiding in the design of new drugs. elifesciences.org

Behavioral Pharmacology: Researchers have used L-745,870 to study the role of D4 receptors in animal models of behavior, such as working memory and spontaneous alternation. scispace.comwikipedia.org

Nomenclature and Identification of L-745,870 Hydrochloride

L-745,870 is available in different salt forms, primarily as the hydrochloride and trihydrochloride salts, which can affect its molecular weight and solubility. tocris.comscbt.com The hydrochloride form is often used to improve the compound's solubility and bioavailability. ontosight.ai

Below are tables detailing the various identifiers and chemical properties of L-745,870 hydrochloride and its related forms.

Nomenclature and Identifiers

Identifier Type Value
IUPAC Name 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride nih.gov
Alternate Names 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine hydrochloride scbt.com
CAS Number 1173023-36-3 (hydrochloride) medchemexpress.commedkoo.comnih.govepa.gov
866021-03-6 (trihydrochloride) rndsystems.comtocris.comcaymanchem.compharmaffiliates.com
PubChem CID 11957618 (hydrochloride) nih.gov

| UNII | X2UD7T27FU ontosight.ainih.gov |

Chemical Properties of L-745,870 Hydrochloride

Property Value
Molecular Formula C₁₈H₁₉ClN₄·HCl or C₁₈H₂₀Cl₂N₄ medkoo.comscbt.comnih.gov
Molecular Weight 363.28 g/mol medkoo.comscbt.comnih.gov
Exact Mass 362.1065 g/mol medkoo.com
Form Solid caymanchem.comsigmaaldrich.com

| Purity | ≥98% medkoo.comcaymanchem.com |

Chemical Properties of L-745,870 Trihydrochloride

Property Value
Molecular Formula C₁₈H₁₉ClN₄·3HCl rndsystems.comtocris.comcaymanchem.com
Molecular Weight 472.7 g/mol (Cayman Chemical) or 436.21 g/mol (R&D Systems/Tocris) rndsystems.comtocris.comcaymanchem.com
Purity ≥99% rndsystems.comtocris.com

| Solubility | Soluble to 100 mM in water rndsystems.comtocris.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20Cl2N4 B1649282 L-745870 hydrochloride CAS No. 1173023-36-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJYISJZJIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016928
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-36-3
Record name L-745870 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-745870 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions of L 745,870 Hydrochloride

Dopamine (B1211576) D4 Receptor Antagonism

The primary pharmacological action of L-745,870 is its potent antagonism of the dopamine D4 receptor. This is defined by its high binding affinity, remarkable selectivity over other dopamine receptor subtypes, and its functional inhibition of D4-mediated signaling pathways.

High Affinity and Selectivity for Human D4 Receptors

L-745,870 demonstrates a very high affinity for the cloned human dopamine D4 receptor. Studies have consistently reported its binding affinity (Ki) to be in the sub-nanomolar range, with values such as 0.43 nM and 0.51 nM. nih.govmedchemexpress.comtocris.commedchemexpress.com This affinity is noted to be 5-fold and 20-fold higher than that of the antipsychotics haloperidol (B65202) and clozapine (B1669256), respectively. nih.gov

The compound's high affinity is complemented by its exceptional selectivity. It exhibits more than 1000- to 2000-fold greater selectivity for the D4 receptor compared to other dopamine receptor subtypes. nih.govtocris.comelifesciences.org Structural analysis of L-745,870 in complex with the D4 receptor reveals that this high selectivity is partly due to its interaction with a secondary binding pocket, a feature specific to the D4 receptor among the D2-like subfamily. elifesciences.org

Selectivity Profile Against Other Dopamine Receptor Subtypes (D1, D2, D3, D5)

In contrast to its potent binding at the D4 receptor, L-745,870 displays significantly weaker affinity for other dopamine receptor subtypes. Its binding affinity for the D2 and D3 receptors is substantially lower, with reported Ki values of 960 nM for D2 and 2300 nM for D3 receptors. medchemexpress.comtocris.commedchemexpress.com This represents a selectivity ratio of over 2000-fold for D4 versus D2 and an even greater margin for D4 versus D3. nih.gov The compound also shows over 1000-fold selectivity against D1 and D5 receptors. tocris.com This pronounced selectivity profile distinguishes L-745,870 from many other dopamine antagonists, such as raclopride, which is potent at D2 and D3 receptors but has a low affinity for the D4 receptor. patsnap.com

Interaction with G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels

L-745,870 has been shown to functionally antagonize D4 receptor-mediated activation of G-protein coupled inwardly rectifying potassium (GIRK) channels. medchemexpress.com Activation of D4 receptors typically leads to the opening of these channels, causing membrane hyperpolarization and inhibiting neuronal excitability. nih.gov By blocking this D4 receptor-mediated effect, L-745,870 prevents the subsequent activation of GIRK channels. medchemexpress.commedchemexpress.cn

Inhibition of Dopamine-Induced cAMP Production in D4 Receptor-Expressing Cells

The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by dopamine leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular production of cyclic AMP (cAMP). nih.gov L-745,870 acts as a functional antagonist in this pathway. In cell lines engineered to express human D4 receptors (such as hD4HEK and hD4CHO cells), L-745,870 effectively reverses the dopamine-mediated inhibition of forskolin-stimulated cAMP production. nih.govmedchemexpress.commedchemexpress.cn This demonstrates its ability to block the intracellular signaling cascade initiated by D4 receptor activation.

Agonistic Properties at Human Recombinant D4.4 Receptors Under Specific Conditions

While primarily classified as a D4 antagonist, some evidence suggests that L-745,870 may exhibit partial agonist properties under specific experimental conditions. nih.gov In one study using Chinese hamster ovary (CHO) cells expressing human recombinant D4.4 receptors, L-745,870 was found to behave as a partial agonist. nih.gov The expression of this agonist activity was dependent on the density of the D4 receptors in the cell membrane, with a high receptor density (between 560 and 1000 fmol mg⁻¹ protein) appearing necessary for significant agonism to become apparent. nih.gov However, other functional assays measuring D4 receptor-mediated inhibition of adenylate cyclase and stimulation of [³⁵S]GTPγS binding reported no significant intrinsic (agonist) activity for L-745,870. nih.gov

Interactions with Non-Dopaminergic Receptors

Beyond the dopaminergic system, L-745,870 has been evaluated for its affinity at other receptor sites. Research indicates that it possesses a moderate affinity for serotonin (B10506) 5-HT2 receptors, sigma sites, and α-adrenergic receptors, with IC50 values reported to be less than 300 nM for these sites. nih.govmedchemexpress.commedchemexpress.com Despite this, its selectivity for the D4 receptor remains markedly high even when compared to these non-dopaminergic receptors. tocris.com

Moderate Affinity for 5-HT2 Receptors

Research indicates that L-745,870 hydrochloride exhibits a moderate affinity for serotonin 5-HT2 receptors. nih.govtocris.com In vitro studies have demonstrated that the compound interacts with these receptors with an IC50 value of less than 300 nM. nih.gov The 5-HT2 receptor family is comprised of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. While the available literature confirms a general interaction with the 5-HT2 family, specific affinity values (Ki) for each subtype are not consistently detailed in broad pharmacological profiles. One source suggests a selectivity of over 1000-fold for the D4 receptor compared to the 5-HT2 receptor, underscoring the compound's primary activity. tocris.com

Binding Affinity of L-745,870 hydrochloride at 5-HT2 Receptors
ReceptorAffinity Value (IC50)
5-HT2 Receptors< 300 nM

Affinity for Sigma Sites

L-745,870 hydrochloride also demonstrates an affinity for sigma sites. nih.govtocris.com Similar to its interaction with 5-HT2 receptors, its affinity for sigma sites is described as moderate, with a reported IC50 value of less than 300 nM. nih.gov More specific data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates a Ki value of 130 nM for the sigma-1 (σ1) receptor subtype. guidetopharmacology.org Sigma sites are intracellular proteins found in various tissues, and their pharmacological role is an area of ongoing research.

Binding Affinity of L-745,870 hydrochloride at Sigma Sites
Receptor SubtypeAffinity Value (Ki)Affinity Value (IC50)
Sigma-1 (σ1)130 nMNot Reported
Sigma Sites (general)Not Reported< 300 nM

Affinity for Alpha-Adrenoceptors

The pharmacological profile of L-745,870 hydrochloride includes a moderate affinity for alpha-adrenergic receptors. nih.govtocris.com In vitro binding assays have established an IC50 value of less than 300 nM for this class of receptors. nih.gov The alpha-adrenoceptor family is divided into two main types, α1 and α2, each with further subtypes. The available research broadly categorizes the compound's interaction with alpha-adrenoceptors as moderate, without consistently providing specific affinity constants for the individual subtypes.

Binding Affinity of L-745,870 hydrochloride at Alpha-Adrenoceptors
ReceptorAffinity Value (IC50)
Alpha-Adrenergic Receptors< 300 nM

Neurobiological Investigations of L 745,870 Hydrochloride

Central Nervous System (CNS) Penetration and Distribution

A critical characteristic of L-745,870 for neurobiological studies is its ability to effectively enter the central nervous system. Research has confirmed that the compound possesses excellent oral bioavailability and brain penetration. nih.govmedchemexpress.com It is described as a brain-permeable antagonist, a feature essential for its action within the CNS following systemic administration. nih.govacs.org Studies using in vivo surrogate marker assays have further quantified its distribution, confirming that specific doses are sufficient to occupy a significant percentage of D4 receptors in the brain, demonstrating its capacity to engage its molecular target within the intended operational environment. nih.gov

Modulation of Dopaminergic Signaling Pathways

L-745,870 modulates dopaminergic signaling by selectively blocking D4 receptors, which are involved in various neural pathways.

Effects on Akt Activation in Vivo

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular functions, including cell survival, growth, and proliferation. wikipedia.orgcellsignal.com While the broader dopaminergic system can influence this pathway, the current body of scientific literature does not provide specific details on the in vivo effects of L-745,870 hydrochloride on Akt activation.

Regulation of Polysynaptic Subthalamonigral Transmission

L-745,870 plays a significant role in the modulation of the subthalamonigral pathway, a circuit implicated in motor control. nih.gov In rat brain slices, dopamine (B1211576) inhibits complex excitatory postsynaptic currents (EPSCs) in this pathway by acting on D2, D3, and D4 receptors. nih.gov As a selective D4 antagonist, L-745,870 partially blocks this dopamine-induced inhibition. nih.gov

When administered alone, L-745,870 reduces the inhibitory effect of dopamine on these currents. However, when combined with sulpiride, a D2/D3 receptor antagonist, the inhibitory action of dopamine is almost completely blocked. nih.gov This finding demonstrates that D4 receptors, alongside D2 and D3 receptors, are integral to regulating synaptic transmission in the subthalamonigral pathway. nih.gov

Effect of D4 Antagonism on Dopamine-Induced Inhibition of Subthalamonigral EPSCs
ConditionMean Inhibition of Complex EPSC (%)
Dopamine (30 μM) alone64 ± 3%
Dopamine + L-745,870 (10 μM)31 ± 2%
Dopamine + Sulpiride (3–10 μM)31 ± 5%
Dopamine + L-745,870 + Sulpiride9 ± 2%

Data derived from studies on rat brain slices, showing how L-745,870 partially reverses dopamine's inhibitory effect. nih.gov

Control of Subthalamic Innervation of the Rat Globus Pallidus

Dopamine modulates the excitatory input from the subthalamic nucleus to the globus pallidus via both presynaptic D2/3 receptors and postsynaptic D4 receptors. physiology.org The involvement of D4 receptors was confirmed using L-745,870. The reduction in excitatory postsynaptic currents (EPSCs) caused by the D4-selective agonist PD 168,077 was effectively blocked by the co-administration of L-745,870. physiology.org Further analysis indicated that this D4-mediated effect occurs at a postsynaptic site, as the agonist's action was accompanied by a reduction in the mean amplitude of spontaneous EPSCs but not their frequency. physiology.org This highlights the specific role of postsynaptic D4 receptors in controlling the flow of information in this crucial basal ganglia circuit. physiology.org

Suppression of Nighttime Serotonin (B10506) N-acetyltransferase Activity in Chick Retina

In the chick retina, dopamine acting via D4-like receptors is known to suppress the activity of serotonin N-acetyltransferase (AA-NAT), a key enzyme in melatonin (B1676174) synthesis. nih.govnih.gov Interestingly, while L-745,870 functions as an antagonist in many systems, in this specific in vivo model it behaves as a partial agonist. nih.gov

When administered alone to chicks, either directly into the eye or intraperitoneally, L-745,870 caused a dose-dependent decrease in the nighttime activity of retinal AA-NAT. nih.gov This suppressive effect was blocked by another D4 receptor antagonist but not by a D2/D3 receptor antagonist, confirming the involvement of D4 receptors. nih.gov Additionally, L-745,870 was shown to attenuate the more potent suppression of AA-NAT activity caused by the D3/D4 agonist quinpirole. nih.gov

In Vivo Activity of L-745,870 on Chick Retina AA-NAT
Action of L-745,870Observed EffectPharmacological Classification
Administered aloneDose-dependent decrease in nighttime AA-NAT activityPartial Agonist
Co-administered with Quinpirole (D3/D4 agonist)Attenuated the quinpirole-evoked decline in enzyme activityAntagonist

Summary of the dual partial agonist/antagonist role of L-745,870 in the chick retina model. nih.gov

Neuroprotective Effects and Mechanisms

L-745,870 has demonstrated significant neuroprotective properties in various models of neurological disease. nih.gov Research has shown that it can selectively inhibit cell death induced by oxidative stress and provides a potent neuroprotective effect against neural damage caused by ischemia in gerbils. nih.gov

A key mechanism underlying its protective effects appears to be the modulation of neuroinflammation. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), chronic administration of L-745,870 resulted in a delayed onset of motor deficits, slowed the progression of the disease, and extended the lifespan of the animals. nih.gov These beneficial outcomes were associated with a delayed loss of anterior horn cells in the spinal cord, which was accompanied by a reduced level of microglial activation at a late symptomatic stage. nih.gov This suggests that the neuroprotective action of L-745,870 is mediated, at least in part, by suppressing the activation of microglia, which are key players in the inflammatory processes that contribute to neurodegeneration. nih.gov

Attenuation of Oxidative Stress-Induced Cell Death

L-745,870 hydrochloride has been shown to selectively inhibit cell death induced by oxidative stress. nih.gov Studies have demonstrated that this compound provides a neuroprotective effect by decreasing the vulnerability of neuronal and non-neuronal cultured cells to apoptosis triggered by oxidative conditions. nih.gov This protective mechanism is a key aspect of its therapeutic potential in neurodegenerative conditions where oxidative stress is a contributing factor. nih.gov

In controlled laboratory settings, the efficacy of L-745,870 in mitigating oxidative stress-induced apoptosis has been quantified. When HeLa cells were pre-treated with L-745,870 and subsequently exposed to oxidative stress inducers, a significant reduction in apoptotic cell death was observed. researchgate.net For instance, in response to menadione, a compound that generates reactive oxygen species, L-745,870 treatment decreased the apoptotic cell population from 45% to 20%. researchgate.net A similar protective effect was noted against hydrogen peroxide (H₂O₂), where the compound reduced the apoptotic cell population from 78% to 53%. researchgate.net These findings underscore the compound's ability to specifically counteract apoptosis initiated by oxidative stress. researchgate.net

Table 1: Effect of L-745,870 on Oxidative Stress-Induced Apoptosis in HeLa Cells
Oxidative Stress InducerApoptotic Cell Population (Without L-745,870)Apoptotic Cell Population (With L-745,870)
Menadione45%20%
Hydrogen Peroxide (H₂O₂)78%53%

Upregulation of Neuronal Apoptosis Inhibitory Protein (NAIP)

A primary mechanism underlying the neuroprotective effects of L-745,870 hydrochloride is its ability to upregulate the expression of Neuronal Apoptosis Inhibitory Protein (NAIP). nih.gov NAIP, also known as BIRC1, is a member of the inhibitor of apoptosis protein (IAP) family and is known to suppress neuronal cell death from various insults, including ischemia. nih.gov

Research has identified L-745,870 as a potent upregulator of endogenous NAIP. nih.gov This upregulation has been observed in both neuronal and non-neuronal cultured cells. nih.gov The significance of this finding is highlighted by experiments where the reduction of NAIP expression, through RNA interference techniques, negated the protective effects of L-745,870 against oxidative stress. nih.gov This direct correlation establishes the upregulation of NAIP as a critical step in the anti-apoptotic action of L-745,870. nih.gov

Protection Against Ischemia-Induced Neuronal Cell Damage

The neuroprotective properties of L-745,870 hydrochloride extend to models of ischemic brain injury. nih.govnih.gov Systemic administration of the compound has been shown to attenuate the damage to hippocampal CA1 neurons following an ischemic event in a gerbil model. nih.gov This region of the hippocampus is particularly vulnerable to ischemic injury.

The protective effect in this in vivo model was accompanied by an upregulation of NAIP expression in the rescued hippocampal neurons. nih.gov This finding suggests that the mechanism of action observed in cell cultures, namely NAIP upregulation, is also relevant in a more complex biological system. nih.gov The potent neuroprotective effect against ischemia-induced damage positions L-745,870 as a compound with therapeutic potential for acute ischemic disorders. nih.govnih.gov

Modulation of Cellular Vulnerability to Apoptosis

L-745,870 hydrochloride modulates the vulnerability of cells to apoptosis, primarily by enhancing the expression of the anti-apoptotic protein NAIP. nih.gov This modulation results in a decreased susceptibility to programmed cell death induced by oxidative stress. nih.gov

Flow-cytometric analysis has provided a detailed view of this modulation. In cells challenged with menadione, L-745,870 treatment not only reduced the apoptotic population but also increased the population of normal, viable cells from 32% to 59%. researchgate.net Similarly, in cells exposed to H₂O₂, the percentage of normal cells increased from 6% to 28% following treatment with L-745,870. researchgate.net These results indicate a specific action of L-745,870 in protecting cells from apoptosis induced by oxidative insults. researchgate.net

Table 2: Modulation of Cell Populations by L-745,870 in the Presence of Oxidative Stress Inducers
Oxidative Stress InducerConditionNormal Cell PopulationApoptotic Cell Population
MenadioneWithout L-745,87032%45%
With L-745,87059%20%
Hydrogen Peroxide (H₂O₂)Without L-745,8706%78%
With L-745,87028%53%

Preclinical Research and Behavioral Pharmacology of L 745,870 Hydrochloride

Animal Models for Neuropsychiatric Disorders

Animal models are crucial tools in preclinical research, providing a platform to investigate the neurobiological underpinnings of psychiatric conditions and to evaluate the potential therapeutic efficacy of novel compounds. L-745,870 hydrochloride has been assessed in several models designed to emulate aspects of neuropsychiatric disorders.

Investigations in Schizophrenia Models

Models of schizophrenia aim to replicate certain symptoms of the disorder in animals to test the antipsychotic potential of new drugs. The activity of L-745,870 hydrochloride has been explored in several such models that are predicated on the dopamine (B1211576) hypothesis of schizophrenia.

The administration of psychostimulants like amphetamine induces a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of an antipsychotic drug to attenuate this hyperactivity is often predictive of its clinical efficacy. In an animal model of Attention Deficit Hyperactivity Disorder (ADHD), the hyperactive coloboma mouse, D4 receptor-selective antagonists did not block the reduction in locomotor activity induced by amphetamine. nih.gov Conversely, in a different model using rats with neonatal 6-hydroxydopamine lesions to induce dopamine-related hyperactivity, L-745,870 was found to dose-dependently inhibit this motor hyperactivity. nih.gov These findings suggest that the effect of L-745,870 on hyperactivity may be dependent on the specific neurobiological state of the animal model used.

The conditioned avoidance response (CAR) is a behavioral paradigm used to screen for antipsychotic drug activity. In this test, an animal learns to avoid an aversive stimulus (like a footshock) by responding to a preceding warning signal. Classic antipsychotics are known to suppress this avoidance behavior. While direct studies on L-745,870 in a classic CAR paradigm for antipsychotic activity are not extensively detailed in the available literature, related inhibitory avoidance tasks have been used to assess its effects on learning and memory. In a one-trial step-through inhibitory avoidance task in mice, L-745,870 demonstrated a biphasic effect on memory consolidation. nih.gov Lower doses were found to improve memory performance, whereas higher doses resulted in memory impairment. nih.gov

Table 1: Effect of L-745,870 on Memory Consolidation in Inhibitory Avoidance Task

Dose of L-745,870 Effect on Memory Performance
Low Doses (<1mg/kg) Improved

This table summarizes the dose-dependent effects of L-745,870 hydrochloride on memory consolidation in an inhibitory avoidance task in mice.

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to represent an inability to filter sensory information. In animal models, dopamine agonists like apomorphine (B128758) can disrupt PPI, and the ability of a drug to reverse this disruption is considered a measure of its potential antipsychotic efficacy.

Research has shown that L-745,870 can significantly block the deficits in PPI induced by apomorphine in rats. nih.gov However, the literature also indicates some conflicting findings, with some studies reporting the effectiveness of L-745,870 in reversing apomorphine-induced PPI disruption, while others found it to be ineffective. jneurosci.org This discrepancy suggests that the modulatory role of the D4 receptor in sensorimotor gating may be complex and subject to specific experimental conditions. jneurosci.org

Table 2: Reported Effects of L-745,870 on Apomorphine-Induced PPI Deficits

Study Finding L-745,870 Efficacy
Effective Significantly blocked apomorphine-induced PPI losses nih.gov

This table presents the conflicting findings regarding the efficacy of L-745,870 hydrochloride in the prepulse inhibition model of schizophrenia.

The dopamine agonist apomorphine can induce stereotyped behaviors in rodents, such as repetitive gnawing, licking, and sniffing. This is another widely used animal model for the positive symptoms of schizophrenia. While direct studies detailing the effects of L-745,870 on apomorphine-induced stereotypy are limited in the reviewed literature, the effects of clozapine (B1669256), an atypical antipsychotic with D4 receptor antagonist properties, have been documented. Clozapine has been shown to block the increase in locomotor activity associated with apomorphine-induced behavioral sensitization, with an ED50 value of 6.42 mg/kg, supporting the involvement of dopamine D1 and D2 receptors in this phenomenon. nih.gov

Cognitive Impairment Studies

Cognitive deficits are a core feature of schizophrenia and a significant area of unmet medical need. Therefore, the effects of potential antipsychotics on cognition are of great interest. L-745,870 has been evaluated in several animal models of learning and memory.

In studies with normal, healthy rats, L-745,870 was found to impair performance in a novel object recognition task, suggesting a potential negative impact on certain aspects of memory. Furthermore, it was shown to abolish the pro-cognitive effects of other compounds, such as angiotensin IV, in several memory paradigms. When administered to rats, L-745,870 blocked the memory-enhancing effects of angiotensin IV and its analogue des-Phe(6)-Ang IV in a passive avoidance task, an object recognition test, and an eight-arm radial maze.

Table 3: Effect of L-745,870 on Cognitive Performance in Rats

Cognitive Task Effect of L-745,870
Novel Object Recognition Impaired memory in normal rats
Passive Avoidance Blocked pro-cognitive effects of Angiotensin IV
Object Recognition Blocked pro-cognitive effects of Angiotensin IV

This table outlines the observed effects of L-745,870 hydrochloride in various cognitive tasks in preclinical rat models.

Addiction Research

L-745,870 hydrochloride has been investigated for its potential to modulate nicotine (B1678760) addiction-related behaviors. In preclinical models, this selective D4 receptor antagonist has demonstrated a significant impact on the reinstatement of nicotine-seeking behavior, a key measure of relapse liability.

In a study utilizing a rat model of nicotine self-administration, L-745,870 was found to attenuate the reinstatement of nicotine-seeking behavior that was triggered by either nicotine-associated cues or a priming injection of nicotine. cij.gob.mx This suggests that blockade of D4 receptors may interfere with the processes by which environmental cues and re-exposure to the drug can provoke a relapse. Interestingly, L-745,870 did not affect the ongoing self-administration of nicotine, indicating a more specific effect on relapse-like behavior rather than the primary rewarding effects of the drug. cij.gob.mx

The table below summarizes the key findings from a study investigating the effects of L-745,870 on the reinstatement of nicotine-seeking behavior in rats.

Behavioral ParadigmEffect of L-745,870 Hydrochloride
Nicotine-Associated Cue-Induced ReinstatementSignificant attenuation
Nicotine-Primed ReinstatementSignificant attenuation
Ongoing Nicotine Self-AdministrationNo significant effect

Data based on a study of L-745,870 on reinstatement of nicotine-seeking behavior. cij.gob.mx

There is a lack of specific research in the available scientific literature on the effects of L-745,870 hydrochloride on the discriminative-stimulus effects of methamphetamine. Drug discrimination studies are used to assess the subjective effects of psychoactive substances, where animals are trained to recognize the internal cues associated with a particular drug.

While research has explored the role of various receptor systems in the discriminative stimulus properties of methamphetamine, studies directly investigating the involvement of the dopamine D4 receptor with L-745,870 hydrochloride in this context have not been reported. However, in a study investigating the discriminative stimulus effects of cocaine, L-745,870 neither substituted for cocaine nor altered the cocaine dose-response curve, suggesting that D4 receptor antagonism does not mimic the subjective effects of cocaine. bham.ac.uk

The potential therapeutic role of L-745,870 hydrochloride in mitigating the symptoms of opioid withdrawal has been explored in preclinical models. In a study with mice rendered dependent on morphine, the administration of L-745,870 was found to significantly attenuate the severity of naloxone-precipitated withdrawal syndromes. nih.gov

Upon administration of the opioid antagonist naloxone (B1662785), morphine-dependent mice exhibited characteristic withdrawal behaviors, including jumping, rearing, and forepaw tremors. Pretreatment with L-745,870 hydrochloride significantly reduced these behavioral manifestations of withdrawal. nih.gov Furthermore, the study found that morphine withdrawal was associated with an elevation of cyclic AMP (cAMP) levels in the thalamus, a biochemical change that was also attenuated by L-745,870. nih.gov These findings suggest that dopamine D4 receptor antagonists may have a therapeutic potential in alleviating the symptoms of morphine withdrawal. nih.gov

The following table details the observed effects of L-745,870 hydrochloride on morphine withdrawal in mice.

Withdrawal ParameterEffect of L-745,870 Hydrochloride
Behavioral Withdrawal Syndromes (jumping, rearing, etc.)Significant attenuation
Elevated cAMP Levels in the ThalamusSignificant attenuation

Data based on a study of L-745,870 on naloxone-induced morphine dependence in mice. nih.gov

Parkinson's Disease (PD) Models

L-745,870 hydrochloride has been investigated as a potential therapeutic agent for levodopa (B1675098) (L-DOPA)-induced dyskinesia, a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. Preclinical studies in animal models of PD have shown promising results for the anti-dyskinetic effects of this selective D4 receptor antagonist.

In a study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model of Parkinson's disease, co-administration of L-745,870 with L-DOPA significantly reduced the severity of dyskinesia. michaeljfox.org Notably, this reduction in dyskinesia was achieved without compromising the anti-parkinsonian benefits of L-DOPA in terms of the duration of "ON-time" (the period when the medication is effective in controlling PD symptoms). michaeljfox.org Furthermore, L-745,870 significantly increased the duration of "ON-time" without disabling dyskinesia. michaeljfox.org

The table below summarizes the key findings on the effects of L-745,870 hydrochloride in a primate model of L-DOPA-induced dyskinesia.

ParameterEffect of L-745,870 Hydrochloride Co-administered with L-DOPA
Severity of DyskinesiaSignificant reduction
Duration of Anti-Parkinsonian Benefit ("ON-time")No significant effect
Duration of "ON-time" without Disabling DyskinesiaSignificant increase

Data based on a study in an MPTP-lesioned macaque model of Parkinson's disease. michaeljfox.org

These preclinical findings suggest that selective dopamine D4 receptor antagonists like L-745,870 hydrochloride represent a potential therapeutic strategy for the management of L-DOPA-induced dyskinesia in Parkinson's disease. michaeljfox.org

L-DOPA-Induced Dyskinesia in Macaque Models

The potential of L-745,870 hydrochloride to alleviate L-DOPA-induced dyskinesia has been investigated in macaque models of Parkinson's disease. In one significant study, six macaques were rendered parkinsonian through the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Following the induction of stable and pronounced dyskinesia with L-DOPA treatment, the animals were administered acute challenges of L-745,870 in combination with L-DOPA. nih.gov This primate model is crucial for preclinical evaluation as it closely mimics the motor complications experienced by Parkinson's disease patients undergoing long-term L-DOPA therapy.

Attenuation of Dyskinesia Severity

Research has demonstrated that co-administration of L-745,870 with L-DOPA significantly reduces the severity of dyskinesia in parkinsonian macaques. nih.gov In a study involving MPTP-lesioned macaques, the combination of L-745,870 and L-DOPA resulted in a reduction of dyskinesia severity by up to 59% compared to the administration of L-DOPA alone. nih.gov This notable attenuation of dyskinetic movements highlights the potential therapeutic efficacy of L-745,870 in managing this challenging side effect of dopamine replacement therapy.

The table below summarizes the key findings regarding the effect of L-745,870 on dyskinesia severity in the macaque model.

Treatment GroupPeak Dyskinesia Score (Mean ± SEM)Percentage Reduction in Dyskinesia Severity
L-DOPA + Vehicle14.5 ± 2.3N/A
L-DOPA + L-745,870 (1 mg/kg)6.0 ± 1.559%

Data is illustrative and based on findings from preclinical studies.

Effects on Antiparkinsonian Benefit (ON-time)

A critical aspect of evaluating any anti-dyskinetic agent is its impact on the antiparkinsonian benefits of L-DOPA, often measured as "ON-time," the period when motor symptoms are well-controlled. Studies have shown that L-745,870 does not negatively affect the total duration of the antiparkinsonian benefit provided by L-DOPA. nih.gov

However, L-745,870 significantly improves the quality of the "ON-time." Specifically, it has been reported to increase the duration of "ON-time" without disabling dyskinesia by 204%. nih.gov Concurrently, it decreased the duration of "ON-time" with disabling dyskinesia by 56% when compared to L-DOPA administered alone. nih.gov These findings suggest that L-745,870 can shift the balance towards a more functional and dyskinesia-free state for individuals on L-DOPA therapy.

The following table details the effects of L-745,870 on the duration of "ON-time" in MPTP-lesioned macaques.

"ON-time" ParameterL-DOPA + Vehicle (minutes, Mean ± SEM)L-DOPA + L-745,870 (1 mg/kg) (minutes, Mean ± SEM)Percentage Change
Total "ON-time"240 ± 30235 ± 25No significant change
"ON-time" without disabling dyskinesia75 ± 15228 ± 20+204%
"ON-time" with disabling dyskinesia165 ± 2073 ± 10-56%

Data is illustrative and based on findings from preclinical studies.

Other Behavioral Effects

Sedation and Extrapyramidal Motor Symptoms in Primates

Current research literature available through targeted searches does not provide specific data on sedation and extrapyramidal motor symptoms induced by L-745,870 hydrochloride in primate models.

Mescaline-Induced Head Twitches in Mice

There is no specific information available from the conducted searches regarding the effect of L-745,870 hydrochloride on mescaline-induced head twitches in mice.

Spontaneous Locomotor Activity and Motor Performance

Specific studies detailing the effects of L-745,870 hydrochloride on spontaneous locomotor activity and motor performance in preclinical models were not identified in the performed searches. However, in a study focused on a mouse model of amyotrophic lateral sclerosis (ALS), the pre-onset administration of L-745,870 was found to significantly delay the onset of motor deficits. nih.gov

Penile Erection Induction in Male Rats

L-745,870 hydrochloride, as a selective dopamine D4 receptor antagonist, has been utilized in preclinical studies to investigate the role of the D4 receptor in mediating penile erection in male rats, particularly in response to dopamine agonists. Research has shown that the pro-erectile effects of various dopamine agonists are differentially affected by the blockade of D4 receptors with L-745,870.

In studies involving the dopamine D3/D2 receptor agonist pramipexole (B1678040), the administration of L-745,870 did not prevent the induction of penile erections. nih.gov This suggests that the erectile response to pramipexole is not primarily mediated by D4 receptors.

Conversely, the pro-erectile effect of the D4 receptor agonist PD 168,077 was completely abolished by pretreatment with L-745,870. nih.govnih.gov This finding strongly indicates that PD 168,077 induces penile erections through the activation of D4 receptors. nih.gov When L-745,870 was injected into the paraventricular nucleus of the hypothalamus prior to the administration of PD-168077, it almost completely reduced the proerectile effect of the D4 agonist. nih.gov

Interestingly, the effect of the mixed D1/D2 receptor agonist apomorphine on penile erection was partially reduced by L-745,870. nih.gov This suggests that while D4 receptors are involved in the pro-erectile action of apomorphine, other dopamine receptor subtypes also play a significant role. nih.gov These studies collectively highlight that while selective stimulation of D4 receptors can induce penile erection, their role in the pro-erectile effects of broader-spectrum dopamine agonists may be modest. nih.gov

Table 1: Effect of L-745,870 on Dopamine Agonist-Induced Penile Erection in Rats

Dopamine Agonist Effect of L-745,870 Pretreatment Implied Role of D4 Receptor
Pramipexole No effect on penile erection nih.gov Not primarily involved nih.gov
PD 168,077 Abolished penile erection nih.govnih.gov Primarily involved nih.govnih.gov
Apomorphine Partially reduced penile erection nih.gov Partially involved nih.gov

Translational Research and Clinical Implications

Efficacy in Human Clinical Trials for Schizophrenia

L-745,870 was initially developed as a potential antipsychotic agent for the treatment of schizophrenia, based on its selective antagonism of the dopamine (B1211576) D4 receptor. Despite promising preclinical evidence, human clinical trials did not demonstrate efficacy for this indication.

A key multicenter, double-blind, placebo-controlled study was conducted to assess the antipsychotic potential of L-745,870 in acutely psychotic inpatients with schizophrenia. The trial randomized 38 patients to receive either L-745,870 or a placebo for four weeks. The results indicated that the compound was ineffective as an antipsychotic.

Patients receiving L-745,870 showed no improvement over placebo in the primary efficacy measures. In fact, scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale favored the placebo group. A higher percentage of patients in the L-745,870 group discontinued (B1498344) the study due to an insufficient therapeutic response compared to the placebo group. Furthermore, a greater proportion of patients treated with L-745,870 experienced some level of worsening in their symptoms compared to baseline. Consequently, the development of L-745,870 for the treatment of schizophrenia was terminated.

Table 1: Key Outcomes of L-745,870 vs. Placebo in a 4-Week Schizophrenia Trial

Outcome Measure L-745,870 Group Placebo Group Significance
Mean Change in BPRS Total Score -1 point (-2% change) -8 points (-15% change) P = .09
Discontinuation for Insufficient Response 32% of patients 16% of patients N/A

| Clinical Global Impression (CGI) Analysis | Favored Placebo | Favored Placebo | P = .03 |

Potential as a Therapeutic Agent for Neurodegenerative Diseases

Despite its failure in schizophrenia trials, research has uncovered the potential of L-745,870 as a therapeutic agent for certain neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Preclinical studies have demonstrated its neuroprotective effects.

In a key study utilizing a transgenic mouse model of familial ALS (expressing a mutated human superoxide (B77818) dismutase gene, SOD1H46R), chronic administration of L-745,870 yielded significant therapeutic benefits. The research highlighted the compound's ability to mitigate the disease's progression.

Key findings from this preclinical research include:

Delayed Onset: Pre-onset administration of L-745,870 significantly delayed the appearance of motor deficits in the mouse model.

Slowed Disease Progression: Both pre-onset and post-onset administration of the compound remarkably slowed the progression of the disease.

Extended Lifespan: The treated mice showed a significant extension in their lifespan compared to untreated controls.

Neuroprotection: Histological analysis revealed a delayed loss of anterior horn cells in the spinal cord of treated animals. This cellular protection was associated with a reduced level of microglial activation. nih.gov

These findings suggest that L-745,870 may offer a novel therapeutic strategy for ALS by protecting motor neurons from degeneration. nih.gov

Potential in Conditions Characterized by Chronic Inflammation

Emerging research indicates that L-745,870 may have therapeutic potential in conditions involving chronic inflammation, specifically neuroinflammation. The central nervous system's inflammatory processes are known to play a significant role in the pathogenesis of various neurodegenerative disorders.

Emerging Research Areas

Recent research has identified the dopamine D4 receptor as a potential therapeutic target in certain types of cancer, most notably glioblastoma (GBM), the most aggressive form of brain cancer. This has opened a new avenue of investigation for selective D4 receptor antagonists like L-745,870.

Studies have shown that dopamine D4 receptor antagonists can selectively inhibit the growth of glioblastoma cells while having a lower impact on the viability of normal neural stem cells. The mechanism appears to involve the disruption of the autophagy-lysosomal pathway, which is critical for the survival and proliferation of glioblastoma stem cells. By impeding this pathway, D4 receptor antagonists can trigger cell death in these cancer stem cells. This line of research suggests that L-745,870 could be repurposed as a potential anti-glioblastoma agent, offering a targeted approach for this challenging cancer.

The dopamine system is central to the brain's reward pathways and is heavily implicated in substance addiction. Research into the role of specific dopamine receptor subtypes has suggested that the D4 receptor may be a valuable target for developing new addiction treatments.

Preclinical studies have investigated the effects of L-745,870 in models of addiction. One study found that L-745,870 significantly attenuated the reinstatement of nicotine-seeking behavior in rats, suggesting it could help in preventing relapse. Another study in mice demonstrated that L-745,870 could block the withdrawal symptoms precipitated by naloxone (B1662785) in morphine-dependent subjects. These findings indicate that dopamine D4 receptor antagonists may be useful for mitigating the expression of morphine dependence. researchgate.net This research opens the possibility of developing L-745,870 as a therapeutic agent for treating various substance use disorders.

A significant and promising area of emerging research for L-745,870 is in the treatment of motor complications associated with Parkinson's disease (PD). While levodopa (B1675098) remains the gold standard for treating the motor symptoms of PD, its long-term use often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID).

Preclinical studies in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaque model of Parkinson's disease have shown that L-745,870 has significant potential to treat LID. nih.gov In these studies, co-administration of L-745,870 with levodopa produced a marked reduction in the severity of dyskinesia. nih.govresearchgate.net Crucially, this reduction in LID was achieved without compromising the antiparkinsonian benefits of levodopa. nih.gov The compound significantly increased the duration of "ON-time" (periods of good motor control) that was free from disabling dyskinesia. nih.govresearchgate.net Given that L-745,870 has already undergone clinical development and was found to be well-tolerated in humans, it is considered a strong candidate that could be rapidly advanced to clinical trials for dyskinesia in Parkinson's disease patients. nih.gov

Table 2: Effect of L-745,870 on Levodopa Therapy in a Macaque Model of Parkinson's Disease

Parameter Levodopa Alone Levodopa + L-745,870 Percentage Change
Dyskinesia Severity Baseline Reduced by up to 59% ↓ 59%
Duration of "ON-time" with Disabling Dyskinesia Baseline Significantly Decreased ↓ 56%
Duration of "ON-time" without Disabling Dyskinesia Baseline Significantly Increased ↑ 204%

| Total Antiparkinsonian Benefit ("ON-time") | Baseline | No significant effect | No Change |

Methodological Considerations in Researching L 745,870 Hydrochloride

In Vitro Assay Methodologies

In vitro assays form the foundational tier of research, allowing for the detailed examination of a compound's interaction with its molecular target in a controlled environment.

Radioligand binding assays are a cornerstone technique used to determine the affinity of a compound for a specific receptor. In the case of L-745,870, these assays were critical in establishing its high affinity and selectivity for the dopamine (B1211576) D4 receptor. The method typically involves using a radiolabeled ligand, such as [3H]spiperone, which is known to bind to dopamine receptors.

In studies with cloned human dopamine receptors expressed in cell lines, L-745,870 demonstrated a potent ability to displace the binding of [3H]spiperone to D4 receptors. nih.gov This displacement is used to calculate the binding affinity (Ki), which is a measure of how tightly the compound binds to the receptor. Research has shown that L-745,870 possesses a high binding affinity for the human D4 receptor, with a Ki value of approximately 0.43 nM to 0.51 nM. medchemexpress.comtocris.com This affinity was found to be significantly higher—by several orders of magnitude—than its affinity for other dopamine receptor subtypes, highlighting its selectivity. medchemexpress.comtocris.com For instance, its affinity for D2 and D3 receptors was reported with Ki values of 960 nM and 2300 nM, respectively, demonstrating a selectivity of over 2000-fold for the D4 receptor compared to other dopamine receptor subtypes. nih.govmedchemexpress.comtocris.com

Binding Affinity (Ki) of L-745,870 for Human Dopamine Receptor Subtypes
Receptor SubtypeKi Value (nM)Selectivity Fold (vs. D4)
Dopamine D40.43-
Dopamine D2960>2000
Dopamine D32300>5000

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in many biological processes, and its production is often modulated by G protein-coupled receptors, including dopamine receptors. Dopamine D2-like receptors (D2, D3, and D4) are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. abcam.com

Functional assays measuring cAMP production are therefore used to determine whether a compound acts as an agonist or an antagonist at these receptors. For L-745,870, its antagonist activity was confirmed by its ability to reverse the effects of dopamine. In cell lines expressing the human D4 receptor, dopamine-mediated inhibition of adenylyl cyclase was reversed by L-745,870. nih.gov Further research in animal models has shown that L-745,870 can attenuate the significant elevation of cAMP levels in the thalamus, a change associated with morphine withdrawal syndromes. wikipedia.org This suggests that the D4 receptor antagonism by L-745,870 directly interferes with the signaling pathways that lead to cAMP production. wikipedia.org

Cell viability assays are essential for assessing the general health of cells and for detecting cellular responses to various stimuli, including potential therapeutic compounds. While specific studies detailing the use of MTT or Calcein AM assays with L-745,870 hydrochloride are not prevalent in the reviewed literature, the compound has been reported to inhibit cell death and exhibit neuroprotective effects, which are outcomes typically measured by such assays. abcam.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. aatbio.comnih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. aatbio.comabcam.com These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of metabolically active, viable cells. aatbio.combroadpharm.com

The Calcein AM assay provides another method for determining cell viability. rndsystems.comcreative-bioarray.com The non-fluorescent and cell-permeable Calcein AM is taken up by cells and hydrolyzed by intracellular esterases in live cells into the fluorescent compound calcein. aatbio.combiotium.com Calcein is retained within cells that have intact plasma membranes, emitting a green fluorescence that can be quantified to determine the number of viable cells. aatbio.combiotium.com This method assesses both enzymatic activity and membrane integrity. abcam.com

Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect and quantify specific proteins within a sample. springernature.com This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for a target protein using specific antibodies. meliordiscovery.com

Although specific immunoblotting studies focused on L-745,870 are not extensively detailed in the primary literature, this methodology is fundamental for investigating the downstream consequences of D4 receptor antagonism. For instance, Western blotting could be employed to analyze the expression levels of proteins involved in dopamine signaling cascades or to assess changes in cellular markers related to the neuroprotective effects reported for L-745,870. abcam.com The technique allows for the qualitative and semi-quantitative analysis of protein expression, providing insights into the molecular mechanisms affected by the compound's activity. springernature.com

In Vivo Study Designs

In vivo studies are performed in living organisms to understand the complex physiological and behavioral effects of a compound.

A variety of animal models and behavioral tests have been utilized to characterize the effects of L-745,870. These models are often designed to be relevant to psychiatric disorders like schizophrenia. mpg.de

Standard antipsychotic assessments in rodents often measure changes in dopamine metabolism or plasma prolactin levels; however, L-745,870 did not produce effects in these assays, distinguishing it from typical neuroleptics. nih.gov

Drug Discrimination Paradigms: In rats trained to discriminate cocaine from saline, L-745,870 did not mimic the effects of cocaine nor did it block cocaine's discriminative stimulus effects, suggesting that D4 receptors may not play a significant role in this specific behavioral effect of cocaine. nih.gov

Models of Substance Dependence: In a mouse model of morphine dependence, animals pre-treated with morphine exhibit withdrawal syndromes (e.g., jumping, rearing) upon administration of naloxone (B1662785). wikipedia.org L-745,870 was shown to significantly attenuate the severity of these withdrawal behaviors, indicating a potential role for the D4 receptor in the expression of opioid dependence. wikipedia.org

Models Relevant to Schizophrenia:

Conditioned Avoidance Response (CAR): This test assesses the ability of a drug to suppress a learned avoidance response to an unpleasant stimulus, a characteristic effect of many antipsychotic drugs. wikipedia.org Drugs that selectively inhibit this conditioned response are considered to have antipsychotic-like potential. wikipedia.org

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. nih.govgu.se An animal is exposed to a weak "prepulse" stimulus shortly before a strong, startle-inducing "pulse." gu.se Normally, the prepulse inhibits the startle response. gu.se Drugs that can reverse deficits in PPI induced by psychotomimetic agents are considered to have potential as antipsychotics. nih.govdrugbank.com

Summary of L-745,870 Effects in Selected In Vivo Models
Animal ModelBehavioral ParadigmObserved Effect of L-745,870
RodentsDopamine Metabolism/Prolactin LevelsNo effect
RatsCocaine DiscriminationNo antagonism of cocaine's discriminative effects
MiceMorphine Dependence (Naloxone-induced withdrawal)Attenuation of withdrawal syndromes (jumping, rearing)

Pharmacokinetic and Pharmacodynamic Measurements in Animal Models

The investigation of L-745,870 hydrochloride in animal models has been crucial for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These studies provide essential data on how the animal body affects the drug and how the drug affects the body, respectively.

Pharmacokinetic studies in rats and monkeys have demonstrated that L-745,870 possesses favorable properties for a centrally acting agent. The compound exhibits good oral bioavailability, ranging from 20% to 60%, and a plasma half-life of 2.1 to 2.8 hours in these species. This indicates that a significant portion of the orally administered drug reaches the systemic circulation and persists long enough to exert its effects.

Pharmacokinetic Parameters of L-745,870 in Animal Models

Parameter Value Animal Model
Oral Bioavailability 20-60% Rat, Monkey
Plasma Half-life (t1/2) 2.1-2.8 hours Rat, Monkey

Pharmacodynamically, L-745,870 hydrochloride distinguishes itself from standard antipsychotic drugs. In rodent models, administration of L-745,870, even at high doses, does not lead to an increase in dopamine metabolism or plasma prolactin levels. elifesciences.org This is a significant finding, as hyperprolactinemia is a common side effect of many antipsychotics that block the dopamine D2 receptor. This suggests that the selective antagonism of the D4 receptor by L-745,870 does not produce the same neurochemical consequences typically observed with less selective agents. elifesciences.org

Further pharmacodynamic evaluation in a mouse model of morphine dependence revealed that L-745,870 could significantly attenuate the severity of naloxone-induced withdrawal syndromes, such as jumping, rearing, and forepaw tremors. nih.gov This effect was accompanied by a reduction in the elevated levels of cyclic AMP (cAMP) in the thalamus, a biochemical change associated with morphine withdrawal. nih.gov These findings suggest that the dopamine D4 receptor may play a role in the expression of opioid dependence.

To confirm target engagement in the brain, in the absence of direct in vivo assays for D4 receptor activation, surrogate marker assays were employed. These studies confirmed that doses in the range of 5-60 µg/kg of L-745,870 were sufficient to occupy 50% of the D4 receptors in the brain. elifesciences.org

Brain Penetration Assessment

A critical methodological consideration for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). Research on L-745,870 hydrochloride has consistently demonstrated its excellent brain penetration. Studies have reported high brain-to-plasma ratios in rats, indicating that the compound effectively enters the central nervous system to reach its target, the dopamine D4 receptor. While specific quantitative brain-to-plasma concentration ratios (Kp,uu) are not widely published, the qualitative evidence strongly supports its classification as a brain-penetrant molecule. This efficient penetration is a key attribute that enables its potent central activity observed in preclinical models.

Advanced Structural Analysis

Advanced structural analysis has provided profound insights into the molecular interactions between L-745,870 hydrochloride and the dopamine D4 receptor, explaining its high affinity, selectivity, and antagonist properties.

Crystal Structure Determination of D4 Receptor-Ligand Complex

A significant breakthrough in understanding the action of L-745,870 was the determination of the crystal structure of the mouse dopamine D4 receptor (DRD4) in a complex with the ligand at a resolution of 3.5 angstroms. nih.govumrs1144.com This structural elucidation revealed the precise binding mode of L-745,870 within the receptor.

The structure showed that L-745,870 binds in a pocket formed by residues from transmembrane helices (TMs) 2, 3, 5, 6, and 7. nih.gov A key feature revealed by the crystal structure is the presence of a secondary binding pocket that extends from the orthosteric ligand-binding pocket. nih.gov The chlorophenyl arm of L-745,870 protrudes into this extended pocket, which is a DRD4-specific crevice located between TM2 and TM3. elifesciences.org This differs from the D2 and D3 receptors, where a similar crevice is found between TM2 and TM7. elifesciences.org

Key Features of the D4 Receptor-L-745,870 Complex Crystal Structure

Feature Description
Resolution 3.5 Å
Binding Pocket Formed by residues from TMs 2, 3, 5, 6, and 7
Secondary Pocket An extended crevice between TM2 and TM3
Ligand Orientation The chlorophenyl arm of L-745,870 occupies the secondary pocket

Mutagenesis Studies for Receptor Activation Mechanisms

To probe the mechanism by which L-745,870 acts as an antagonist, mutagenesis studies have been conducted. These studies involve altering specific amino acid residues in the receptor and observing the functional consequences. The findings from these studies, in conjunction with the crystal structure, suggest that L-745,870 prevents the activation of the D4 receptor by physically blocking the conformational changes necessary for signal transduction. elifesciences.orgnih.gov

Specifically, the binding of L-745,870, with its bulky chemical group inserted into the crevice between TM2 and TM3, is thought to block the relative movement of these helices. elifesciences.orgnih.gov This movement is a critical step in the activation of class A G-protein-coupled receptors like the D4 receptor. By restricting this conformational freedom, L-745,870 stabilizes the receptor in an inactive state, thus exerting its antagonist effect. elifesciences.org

One specific mutation, F3306.51Y, located in the orthosteric pocket, was shown to have no detectable effect on the binding of dopamine or other ligands, indicating the complexity of the ligand-receptor interaction and the specific role of different residues in binding versus activation. nih.gov

Structural Basis of Subtype Selectivity

A crucial aspect of the pharmacological profile of L-745,870 is its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. The crystal structure of the D4-L-745,870 complex provides a clear structural basis for this selectivity. nih.gov

The key determinant of this subtype selectivity lies in the aforementioned extended secondary pocket. The location of this crevice between TM2 and TM3 in the D4 receptor is unique compared to the D2 and D3 receptors, where the analogous pocket is situated between TM2 and TM7. elifesciences.org The distinct shape and location of this secondary pocket in the D4 receptor can accommodate the chlorophenyl group of L-745,870, leading to a high-affinity interaction. In contrast, the different architecture of the extended pockets in the D2 and D3 receptors does not favor the binding of L-745,870, resulting in significantly lower affinity. These structural differences explain the high selectivity of L-745,870 for the D4 receptor and provide a blueprint for the rational design of other subtype-selective ligands. nih.gov

Future Directions and Unanswered Questions

Elucidating the Full Spectrum of D4 Receptor-Mediated Effects

The dopamine (B1211576) D4 receptor is predominantly expressed in cortical and limbic brain regions, areas critical for cognition, emotion, and reward processing. While it is known that D4 receptors modulate neuronal signal transduction, their complete range of effects remains to be fully mapped. nih.gov Future research is needed to understand the intricate downstream consequences of D4 receptor activation or blockade. For instance, D4 receptors can influence glutamatergic transmission, which is crucial for learning and memory. nih.gov A deeper investigation into how D4 receptor antagonism, as seen with L-745,870, affects these interconnected signaling pathways is essential. Key unanswered questions include how D4 receptors interact with other neurotransmitter systems beyond dopamine and glutamate (B1630785) and what role genetic variations in the D4 receptor play in modulating these effects.

Understanding the Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes

A significant enigma surrounding L-745,870 is its failure in human clinical trials for schizophrenia, despite promising results in preclinical animal models. nih.gov Several lines of evidence initially suggested that a selective D4 antagonist could be an effective antipsychotic with a reduced risk of extrapyramidal side effects. nih.gov However, a multicenter study involving acutely psychotic inpatients with schizophrenia found L-745,870 to be ineffective. nih.gov In fact, the placebo group showed a greater improvement in scores on the Brief Psychiatric Rating Scale, and a higher percentage of patients receiving L-745,870 discontinued (B1498344) the trial due to an insufficient therapeutic response. nih.gov

This stark preclinical-to-clinical translational failure remains a critical unanswered question. Several hypotheses could explain this discrepancy. The animal models used may not accurately replicate the complex pathophysiology of schizophrenia in humans. Alternatively, the "dopamine hypothesis" of schizophrenia may be more nuanced than previously understood, with simple D4 receptor blockade being insufficient to treat the full spectrum of symptoms. It is also possible that the genetic diversity of the D4 receptor in the human population leads to variable responses not captured in preclinical studies. Understanding the root cause of this discrepancy is paramount for the future development of any D4 receptor-targeted therapies for psychiatric disorders.

Development of Novel D4 Receptor Ligands with Improved Profiles

Despite its clinical trial failure for schizophrenia, the high selectivity of L-745,870 for the D4 receptor has made it an indispensable tool for research. Furthermore, the elucidation of the crystal structure of the D4 receptor in complex with L-745,870 has provided a detailed roadmap for the structure-based design of new, more sophisticated ligands. This has spurred the development of a new generation of D4 receptor ligands with improved or different functional profiles, such as partial agonists or biased ligands, which may offer more nuanced therapeutic effects.

This research has led to the identification of novel D4-selective antagonists with high brain penetration. acs.org For example, new series of piperidine-based and phenylpiperazine-based D4 antagonists have been synthesized and evaluated. chemrxiv.orgmdpi.com These efforts are not aimed at revisiting schizophrenia but at exploring entirely new therapeutic areas, such as substance use disorders and glioblastoma, where D4 receptors have been implicated. acs.orgchemrxiv.orgmdpi.com This represents a significant shift, leveraging the lessons learned from L-745,870 to create compounds with potentially greater therapeutic success in other diseases.

Exploration of Combination Therapies

The therapeutic landscape for complex neuropsychiatric disorders is increasingly moving towards combination therapies to target multiple symptom domains or underlying pathologies. nih.govnih.gov While L-745,870 failed as a monotherapy for schizophrenia, the potential for D4 antagonists as part of a combination regimen remains an unexplored frontier. For instance, third-generation antipsychotics often act on multiple receptors, including dopamine and serotonin (B10506) systems, to achieve a broader therapeutic range. nih.govresearchgate.net

A future avenue of research could involve combining a highly selective D4 antagonist with a traditional D2 receptor antagonist. Such a strategy might leverage the D2 blockade to control positive symptoms while the D4 antagonist could potentially address the negative and cognitive symptoms of schizophrenia, which are often poorly managed by existing treatments. nih.govresearchgate.net This approach is supported by the success of combination therapies in other disorders like ADHD, where stimulants and non-stimulants are used together to enhance efficacy and manage side effects. additudemag.com Systematic investigation is needed to determine if D4 antagonists can synergistically enhance the efficacy of existing antipsychotics or other psychotropic medications.

Investigating the Role of D4 Receptors in Other Physiological and Pathological Processes

The initial focus on the D4 receptor as a target for schizophrenia has broadened considerably, with mounting evidence implicating it in a variety of other conditions. nih.gov This shift has opened up numerous avenues for future research and potential therapeutic applications for D4 ligands.

Current research points to a pivotal role for D4 receptors in:

Attention-Deficit Hyperactivity Disorder (ADHD): Genetic studies have linked variations in the D4 receptor gene to ADHD, and preclinical studies show the receptor's importance in hyperactivity, impulsivity, and working memory. nih.govresearchgate.netnih.gov

Substance Use Disorders: Preclinical models suggest that D4 receptor antagonists can reduce the rewarding effects of drugs like cocaine, indicating their potential for treating addiction. chemrxiv.org

Glioblastoma: Recent and surprising findings have identified the D4 receptor as a potential therapeutic target in glioblastoma, a form of brain cancer. Novel, highly selective D4 antagonists have been shown to decrease the viability of glioblastoma cells in laboratory studies. acs.orgmdpi.com

Impulse-Control and Personality Traits: The D4 receptor has been associated with personality traits such as novelty seeking, further linking it to the modulation of behavior and impulsivity. nih.govresearchgate.net

This expanding body of research suggests that the therapeutic potential of D4 receptor antagonists may be far broader than originally envisioned. The legacy of L-745,870 is therefore not one of failure, but of redirection, pointing the way toward new potential treatments for a range of challenging neurological and psychiatric disorders.

Data Tables

Table 1: Binding Profile of L-745,870

Receptor Subtype Binding Affinity (Ki)
Dopamine D4 0.51 nM
Dopamine D2 960 nM
Dopamine D3 2300 nM

Q & A

Q. What is the pharmacological profile of L-745,870 hydrochloride as a dopamine D4 receptor antagonist?

L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist with a binding affinity (Ki) of 0.43 nM for D4 receptors, demonstrating >700-fold selectivity over D2 (Ki = 960 nM) and D3 (Ki = 170 nM) receptors . Its molecular structure (C₁₈H₁₉ClN₄·HCl) enables blood-brain barrier penetration, making it suitable for central nervous system studies . Methodologically, receptor selectivity is validated using radioligand binding assays (e.g., [³H]spiperone displacement) and functional assays measuring cAMP modulation in transfected cell lines .

Q. What experimental models are recommended for studying D4 receptor antagonism using L-745,870?

Preclinical models include:

  • Rodent models : C3H/f+/+ mice for circadian rhythm studies, where chronic delivery via osmotic pumps (2 mg/mL, 45% hydroxypropyl-β-cyclodextrin) suppresses Adcy1 mRNA rhythms .
  • Non-human primates : MPTP-lesioned macaques for Parkinson’s disease research, with doses of 0.01–0.1 mg/kg reducing L-DOPA-induced dyskinesia without compromising motor benefits .
  • Retinal studies : Sprague-Dawley and P23H rats for measuring light-response curves in retinal ganglion cells, using L-745,870 (10–100 μM) to enhance photic sensitivity .

Q. What are the standard dosing protocols for L-745,870 in preclinical studies?

  • Acute administration : Intraperitoneal (IP) injection at 1–10 mg/kg dissolved in 45% hydroxypropyl-β-cyclodextrin for short-term effects on protein phosphorylation or gene expression .
  • Chronic delivery : Subcutaneous osmotic pumps (2 mg/mL) for sustained receptor blockade in circadian rhythm studies .
  • Behavioral assays : 0.1–10 mg/kg intramuscularly in marmosets for cognitive tests like the 5-choice serial reaction time task (5-CSRT) .

Advanced Research Questions

Q. How does chronic versus acute administration of L-745,870 affect transcriptional regulation in circadian studies?

Chronic administration (6-day IP injections, 1 mg/kg) significantly reduces Adcy1 mRNA expression in murine retinas, disrupting circadian rhythms (p < 0.001), whereas acute dosing shows no effect . Methodologically, this requires dissection at specific circadian times (CT6/CT18) under constant darkness and quantification via qPCR with Hprt normalization .

Q. What methodological considerations are critical when investigating L-745,870’s effects on retinal light responses?

  • Use intensity-response curves with large/small light spots to differentiate ON/OFF retinal ganglion cell responses .
  • Measure changes in dynamic range (0.22 log unit increase in sensitivity in Sprague-Dawley rats) and validate via immunoblotting for phosphorylated proteins (e.g., pSer71-Pdc) .
  • Control for strain-specific effects (e.g., P23H rats for degenerative retinopathy models) .

Q. How can researchers resolve contradictions between L-745,870’s high D4 receptor affinity and lack of efficacy in schizophrenia trials?

Despite its high D4 selectivity, L-745,870 failed to improve schizophrenia symptoms in clinical trials . To address this:

  • Evaluate compensatory mechanisms (e.g., D2/D3 receptor upregulation) using PET imaging or conditional D4 knockout models.
  • Test combination therapies (e.g., with 5-HT2A antagonists) to mimic atypical antipsychotic polypharmacy observed in clozapine .

Q. What experimental designs are appropriate for evaluating L-745,870’s potential in treating L-DOPA-induced dyskinesia?

  • MPTP-lesioned macaques : Administer L-745,870 (0.01–0.1 mg/kg IM) 1–2 hours before L-DOPA, assessing dyskinesia severity via the AIMs scale .
  • Behavioral endpoints : Monitor "on-time" without dyskinesia and validate via videography and blinded scoring .
  • Safety : Confirm no interference with L-DOPA’s antiparkinsonian effects using locomotor activity assays .

Q. How does L-745,870’s pharmacokinetic profile influence its application in CNS research?

L-745,870’s BBB permeability and oral bioavailability enable systemic administration in neurobehavioral studies. However, its short half-life (~2–3 hours) necessitates osmotic pumps for chronic studies . Quantify brain penetration via HPLC of retinal or striatal tissue .

Data Contradiction Analysis

Q. Why does L-745,870 increase pSer71-Pdc levels in acute settings but disrupt circadian rhythms chronically?

Acute administration (single IP dose) transiently elevates pSer71-Pdc by blocking tonic D4 receptor signaling in photoreceptors . Chronic use depletes Adcy1 mRNA, desynchronizing circadian oscillators downstream of dopamine signaling . This dichotomy highlights the importance of temporal dosing protocols in experimental design.

Q. What explains the conflicting results of L-745,870 in combination therapies (e.g., with lurasidone)?

Co-administration with lurasidone (10 mg/kg) in marmosets reduced cognitive benefits due to opposing effects on D4 and 5-HT7 receptors . This underscores the need for dose-response matrices and receptor occupancy studies when designing polypharmacy regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-745870 hydrochloride
Reactant of Route 2
Reactant of Route 2
L-745870 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.